Charybdotoxin - 115422-61-2

Charybdotoxin

Catalog Number: EVT-1445571
CAS Number: 115422-61-2
Molecular Formula: C176H277N57O55S7
Molecular Weight: 4296 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.
Synthesis Analysis

The synthesis of charybdotoxin has been achieved through various methodologies, with solid-phase peptide synthesis being the most prominent. The specific technique employed involves the fluorenylmethyloxycarbonyl (FMOC) strategy coupled with pentafluorophenyl ester chemistry. This approach allows for the efficient assembly of the peptide chain in a controlled manner, facilitating the incorporation of specific amino acids in a sequential manner.

Technical Details

  • Solid-Phase Synthesis: The process begins with a solid support to which the first amino acid is attached. Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to reveal the next reactive site.
  • Purification: Following synthesis, charybdotoxin is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from any by-products or unreacted materials.
  • Characterization: The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Charybdotoxin has a well-defined three-dimensional structure that contributes to its biological activity. The molecular structure consists of a compact arrangement stabilized by disulfide bridges, which are crucial for maintaining its conformation.

Structure Data

  • Molecular Formula: C₁₉H₂₄N₄O₄S₂
  • Molecular Weight: Approximately 396.54 g/mol
  • Structural Features: The presence of multiple functional groups, including amines and carboxylic acids, facilitates interaction with potassium channels .
Chemical Reactions Analysis

Charybdotoxin primarily participates in biochemical interactions rather than traditional chemical reactions. Its main action involves binding to specific sites on potassium channels, leading to channel blockade.

Technical Details

  • Binding Mechanism: Upon binding to potassium channels, charybdotoxin induces conformational changes that prevent ion flow, effectively blocking electrical signaling in neurons and muscle cells.
  • Kinetics: The binding kinetics of charybdotoxin to its target channels have been studied extensively, revealing high affinity and specificity .
Mechanism of Action

The mechanism of action of charybdotoxin involves its interaction with voltage-gated potassium channels. By binding to these channels, it prevents the normal flow of potassium ions across cell membranes.

Process Data

  1. Channel Binding: Charybdotoxin binds with high affinity to the extracellular region of the potassium channel.
  2. Channel Blockade: This binding stabilizes the closed state of the channel, inhibiting potassium ion conduction.
  3. Physiological Effects: The blockade leads to prolonged depolarization of excitable cells, affecting neurotransmission and muscle contraction .
Physical and Chemical Properties Analysis

Charybdotoxin exhibits several notable physical and chemical properties that impact its functionality.

Physical Properties

  • Appearance: Typically presented as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Charybdotoxin is stable under physiological conditions but can be denatured by extreme pH or temperature changes.
  • Toxicity: As a neurotoxin, it exhibits significant biological activity at low concentrations .
Applications

Charybdotoxin has several scientific applications due to its unique properties as a potassium channel inhibitor:

  • Research Tool: It is widely used in neurophysiological studies to investigate ion channel function and neuronal excitability.
  • Pharmacological Studies: Charybdotoxin serves as a model compound for drug development targeting ion channels involved in various diseases.
  • Biotechnology Applications: Its specificity for certain ion channels makes it valuable in developing assays for screening potential therapeutics .
Structural Characterization of Charybdotoxin

Primary Structure: Amino Acid Sequence and Disulfide Bond Architecture

Charybdotoxin is a compact, highly basic peptide with a molecular mass of ~4.3 kDa. Its primary structure comprises 37 residues, including six conserved cysteine residues that form three disulfide bonds critical for structural stability and function [1] [2] [9]. The disulfide bond connectivity was definitively established as Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35 through enzymatic digestion and amino acid sequencing of fragments, replacing an earlier incorrect proposal [1]. This arrangement creates a nested, "triple-stranded" scaffold that constrains the peptide into a rigid tertiary structure essential for target recognition [4].

Table 1: Primary Structure of Charybdotoxin

FeatureDetails
Amino Acid SequenceVDYCNKRCKTSNGVQKCRLKKCKQSGLKCNKLDKRKCIVS (UniProt P13487) [7] [9]
Molecular Mass~4.3 kDa
Cysteine Positions7, 13, 17, 28, 33, 35
Disulfide BondsCys7-Cys28, Cys13-Cys33, Cys17-Cys35 [1]
Net Charge (pH 7)Highly basic (+5 to +6) due to lysine/arginine residues

Experimental removal of individual disulfide bonds (via substitution with α-aminobutyric acid) revealed their differential contributions: loss of the Cys7-Cys28 or Cys17-Cys35 bonds drastically reduced toxin affinity (180-580 fold), while loss of Cys13-Cys33 caused only a 9-fold reduction. This highlights the critical role of the nested disulfide topology in maintaining functional integrity [4].

Tertiary Structure: NMR and X-ray Crystallography Insights

Charybdotoxin adopts a conserved cysteine-stabilized α/β (CSαβ) fold, a hallmark of scorpion toxins targeting ion channels. This fold consists of:

  • A short, 310-helical region near the N-terminus.
  • A two-stranded anti-parallel β-sheet (residues 21–26 and 32–36).
  • A central α-helix (residues 10–19) packed against the β-sheet [2] [6] [8].

NMR spectroscopy studies in solution confirmed this fold and revealed key structural dynamics. The core region (stabilized by disulfides) is rigid, while the N- and C-termini exhibit flexibility. Crucially, residues critical for channel binding (e.g., Lys27, Asn30, Tyr36) are positioned on a conserved, predominantly hydrophobic surface [6].

X-ray crystallography of ChTX bound to the paddle chimera Kv channel (a Kv1.2 mutant) provided atomic-level insights into the toxin-channel complex (PDB: 2CRD, 4WFE) [8]. Key observations include:

  • ChTX docks like a "lock-and-key" into the extracellular vestibule of the channel pore without distorting the selectivity filter.
  • The side chain of Lys27 projects deep into the pore entrance, physically occluding ion conduction.
  • Lys27 interacts directly with the outermost potassium ion binding site (S1) within the selectivity filter. Electron density for K⁺ at S1 is absent in wild-type complexes but partially present in Lys27Met mutants, confirming Lys27 displaces bound K⁺ ions [8].
  • Additional stabilizing interactions involve hydrophobic contacts (e.g., Tyr36 π-stacking with channel residues) and hydrogen bonds/salt bridges (e.g., Asn30 with Asp381 on the channel) [8] [10].

Table 2: Key Structural Features of Charybdotoxin

Structural ElementResidues/CharacteristicsFunctional Role
Central α-HelixResidues 10–19Scaffold stability; anchors disulfide bonds
β-SheetStrand 1: 21–26; Strand 2: 32–36Forms part of the channel interaction surface
Critical ResiduesLys27, Asn30, Tyr36, Arg34Lys27: Pore occlusion; Asn30/Tyr36: Hydrogen bonding/hydrophobic contacts
Interaction SurfaceHydrophobic patch + basic residuesComplementary to channel vestibule
Effect on Selectivity FilterNo distortion observedPure physical occlusion by Lys27

Homology Modeling and Evolutionary Conservation of Structural Motifs

Early structural predictions for ChTX relied on homology modeling due to the absence of experimental structures. Its sequence similarity to α-bungarotoxin (a snake venom neurotoxin targeting nicotinic acetylcholine receptors) allowed modeling based on the crystal structure of the latter. This predicted a core β-sheet flanked by helices, later validated by NMR and crystallography [2] [9].

The CSαβ fold is evolutionarily conserved across scorpion toxins targeting K⁺ channels (e.g., agitoxin, iberiotoxin, kaliotoxin) [7] [10]. Key conserved elements include:

  • The disulfide bond pattern (Cys1–Cys4, Cys2–Cys5, Cys3–Cys6) defining the CSαβ scaffold.
  • A conserved lysine (Lys27 in ChTX) positioned to insert into the pore. Mutation studies confirm this lysine is indispensable for high-affinity block [8].
  • A hydrophobic patch surrounding the critical lysine, mediating van der Waals contacts with the channel vestibule.

This structural conservation reflects convergent evolution optimizing these peptides for pore occlusion in K⁺ channels. The precise spatial orientation of the functional lysine within the rigid CSαβ scaffold allows it to act as a "molecular plug," mimicking a hydrated K⁺ ion but preventing permeation [8] [10].

Comparative Analysis with Related Scorpion Toxins (e.g., Agitoxin, Iberiotoxin)

ChTX belongs to a large family of scorpion venom KTxs (K⁺ channel toxins). Comparison with close homologs highlights structure-function nuances governing channel selectivity:

Table 3: Structural and Functional Comparison of Select Scorpion Toxins

Toxin (Source)Sequence Homology to ChTXKey Structural DifferencesChannel Selectivity ProfileBasis for Selectivity
Charybdotoxin (ChTX)- (Reference)Lys27 critical for pore blockBlocks BK, Kv1.2, Kv1.3Lys27 inserts into pore; broad electrostatic/hydrophobic interface
Agitoxin 2 (AgTx2)~66%Shorter β-strand 2; Different orientation of key residuesBlocks Kv1.1, Kv1.2, Kv1.3; weak on BKSubtle differences in interfacial residues (e.g., Arg24 vs Lys27 position) alter pore fit
Iberiotoxin (IbTX)~68%C-terminal extension (Gly37); Arg13 instead of LysSelective blocker of BK channels; minimal effect on Kv1.3C-terminal extension hinders fit into narrower Kv vestibule; altered electrostatic surface
Margatoxin (MgTX)~60%Longer N-terminus; Substitutions in β-sheetBlocks Kv1.2, Kv1.3, Kv1.6; weak on BKN-terminal length and charge distribution favor Kv channels

Agitoxin 2 (AgTx2): Shares the core CSαβ fold and pore-plugging lysine. However, differences in the β-sheet conformation and side-chain orientations (e.g., Arg24 in AgTx2 occupies a spatially distinct position compared to Lys27 in ChTX) result in higher selectivity for Kv1 channels over BK channels. Chimeric studies swapping ChTX/IbTX segments confirmed the C-terminal half (residues 20–37) primarily dictates Kv1.3 vs BK selectivity [5].

Iberiotoxin (IbTX): A highly selective BK channel blocker. Despite high sequence similarity, IbTX possesses a C-terminal glycine residue (Gly37) absent in ChTX. Structural modeling and chimeric toxin studies (e.g., ChTX1-19IbTX20-37 blocked BK but not Kv1.3) demonstrate this extension and subtle differences in the electrostatic surface (e.g., Arg13 in IbTX vs Lys in ChTX) prevent efficient docking into the narrower vestibule of Kv1.3 channels [5] [10].

Mechanistic Implications: The comparative analysis reveals that while the CSαβ fold and pore-occluding lysine are conserved, selectivity is fine-tuned by:

  • Surface Electrostatics: Charge distribution around the functional surface.
  • Peripheral Loops/Termini: Length and flexibility of N-/C-termini affecting vestibule access.
  • Precise Side Chain Geometry: Optimizing hydrophobic/ionic contacts with subtype-specific channel residues [5] [8] [10].

Properties

CAS Number

115422-61-2

Product Name

Charybdotoxin

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,27S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,81S,84S,89S,92S,95S)-42,62,75,78-tetrakis(4-aminobutyl)-50-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-3-hydroxy-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-56-(1-hydroxyethyl)-30,53-bis[(1R)-1-hydroxyethyl]-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C176H277N57O55S7

Molecular Weight

4296 g/mol

InChI

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84?,85-,86?,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108?,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132?,133+,134+,135+,136+,137+/m1/s1

InChI Key

CNVQLPPZGABUCM-TVSPCOSISA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)C(C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)C(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.